molecular formula C13H13NO6 B2621319 Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate CAS No. 367520-87-4

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate

Cat. No. B2621319
CAS RN: 367520-87-4
M. Wt: 279.248
InChI Key: CEGWZOZDZYAQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate, also known as MIHMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MIHMP is a derivative of isoindoline-1,3-dione, which is a heterocyclic organic compound.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This compound is also stable and can be stored for a long time without degradation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate. One direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anticancer agent, particularly in the treatment of breast and prostate cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate involves the reaction between methyl 2-hydroxy-2-methyl-3-oxobutanoate and isoindoline-1,3-dione in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide at a temperature of around 80°C. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Studies have also shown that this compound has anticancer properties and can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-13(18,12(17)19-2)7-20-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWZOZDZYAQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON1C(=O)C2=CC=CC=C2C1=O)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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